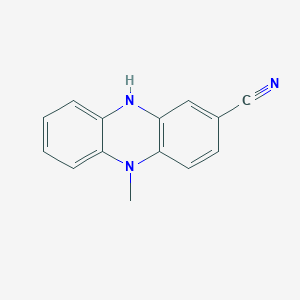
2-acetamido-N,N-bis(2-chloroethyl)-4-methylsulfanylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BUTANAMIDE,2-(ACETYLAMINO)-N,N-BIS(2-CHLOROETHYL)-4-(METHYLTHIO)- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes functional groups like acetylamino, bis(2-chloroethyl), and methylthio.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BUTANAMIDE,2-(ACETYLAMINO)-N,N-BIS(2-CHLOROETHYL)-4-(METHYLTHIO)- typically involves multiple steps, including the introduction of the acetylamino group, the bis(2-chloroethyl) group, and the methylthio group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
BUTANAMIDE,2-(ACETYLAMINO)-N,N-BIS(2-CHLOROETHYL)-4-(METHYLTHIO)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides, solvents like ethanol or acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield amines or alcohols, and substitution may yield various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, BUTANAMIDE,2-(ACETYLAMINO)-N,N-BIS(2-CHLOROETHYL)-4-(METHYLTHIO)- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules like proteins and nucleic acids. It may serve as a probe for understanding biochemical pathways and mechanisms.
Medicine
In medicine, BUTANAMIDE,2-(ACETYLAMINO)-N,N-BIS(2-CHLOROETHYL)-4-(METHYLTHIO)- is investigated for its potential therapeutic properties. It may act as an anticancer agent, antimicrobial agent, or enzyme inhibitor, depending on its interactions with specific biological targets.
Industry
In industrial applications, this compound is used in the production of specialty chemicals, polymers, and coatings. Its unique properties make it suitable for enhancing the performance and durability of various industrial products.
Mécanisme D'action
The mechanism of action of BUTANAMIDE,2-(ACETYLAMINO)-N,N-BIS(2-CHLOROETHYL)-4-(METHYLTHIO)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites or disrupt cellular processes by interacting with DNA or proteins. The exact mechanism depends on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- BUTANAMIDE,2-(ACETYLAMINO)-N,N-BIS(2-CHLOROETHYL)-4-(METHYLTHIO)-
- BUTANAMIDE,2-(AMINO)-N,N-BIS(2-CHLOROETHYL)-4-(METHYLTHIO)-
- BUTANAMIDE,2-(ACETYLAMINO)-N,N-BIS(2-CHLOROETHYL)-4-(ETHYLTHIO)-
Uniqueness
The uniqueness of BUTANAMIDE,2-(ACETYLAMINO)-N,N-BIS(2-CHLOROETHYL)-4-(METHYLTHIO)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Propriétés
Numéro CAS |
3183-33-3 |
|---|---|
Formule moléculaire |
C11H20Cl2N2O2S |
Poids moléculaire |
315.3 g/mol |
Nom IUPAC |
2-acetamido-N,N-bis(2-chloroethyl)-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C11H20Cl2N2O2S/c1-9(16)14-10(3-8-18-2)11(17)15(6-4-12)7-5-13/h10H,3-8H2,1-2H3,(H,14,16) |
Clé InChI |
ARQGMTIGMDIVTK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CCSC)C(=O)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-chlorophenyl)quinolin-3-yl]acetamide](/img/structure/B13995815.png)
![N,N-bis(2-chloroethyl)-3-fluoro-4-[(4-fluorophenyl)iminomethyl]aniline](/img/structure/B13995822.png)



![3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanenitrile](/img/structure/B13995841.png)

![9,10-Dimethoxy-3-propyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B13995873.png)






